molecular formula C13H11Br2N3 B2421267 Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- CAS No. 939053-47-1

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)-

Cat. No.: B2421267
CAS No.: 939053-47-1
M. Wt: 369.06
InChI Key: LFLHNAKPINFCGR-UHFFFAOYSA-N
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Description

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is a chemical compound that belongs to the class of benzamidines It is characterized by the presence of a benzamidine group attached to a pyridine ring substituted with bromine and a methyl group

Properties

IUPAC Name

N'-(3,5-dibromo-6-methylpyridin-2-yl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2N3/c1-8-10(14)7-11(15)13(17-8)18-12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLHNAKPINFCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1Br)Br)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1Br)Br)/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- typically involves the bromination of a pyridine derivative followed by the introduction of the benzamidine group. One common method involves the use of 2-amino-3,5-dibromobenzaldehyde as a starting material. This compound can be synthesized by the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system, followed by bromination with bromine .

Industrial Production Methods

Industrial production of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents such as N-bromo-succinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. It is known to act as a reversible competitive inhibitor of serine proteases, such as trypsin . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other benzamidine derivatives.

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